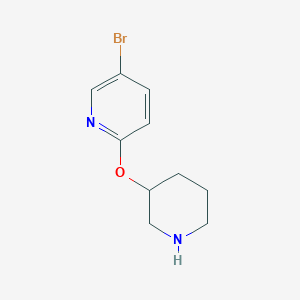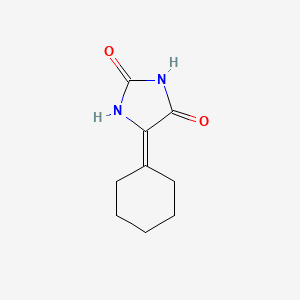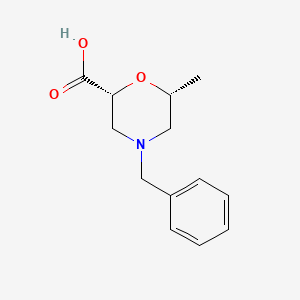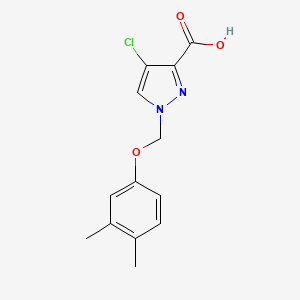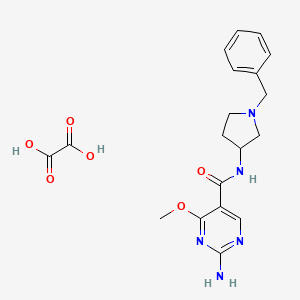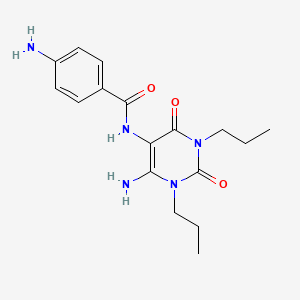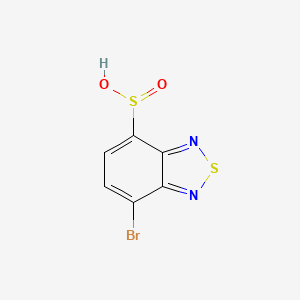
Iron(II) icosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(II) icosanoate is a coordination compound consisting of iron in the +2 oxidation state and icosanoate, a long-chain fatty acid anion derived from icosanoic acid (arachidic acid)
准备方法
Synthetic Routes and Reaction Conditions
Iron(II) icosanoate can be synthesized through the reaction of iron(II) chloride with icosanoic acid in the presence of a base. The reaction typically involves dissolving iron(II) chloride in an appropriate solvent, such as ethanol, and then adding icosanoic acid along with a base like sodium hydroxide to facilitate the formation of the this compound complex. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include the use of larger reaction vessels, continuous stirring, and controlled temperature conditions to optimize yield and purity. Additionally, purification steps such as filtration and recrystallization may be employed to obtain high-purity this compound suitable for industrial applications.
化学反应分析
Types of Reactions
Iron(II) icosanoate undergoes various chemical reactions, including:
Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxidizing agents.
Reduction: Iron(III) can be reduced back to iron(II) using reducing agents.
Substitution: Ligand exchange reactions can occur, where the icosanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce iron(III) back to iron(II).
Substitution: Ligand exchange reactions can be facilitated by adding competing ligands in excess under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Iron(III) icosanoate and other iron(III) complexes.
Reduction: Regeneration of this compound.
Substitution: Formation of new iron(II) complexes with different ligands.
科学研究应用
Iron(II) icosanoate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for iron deficiency.
Industry: Utilized in the production of specialized materials, such as magnetic nanoparticles and coatings.
作用机制
The mechanism of action of iron(II) icosanoate involves its ability to participate in redox reactions, where it can alternate between iron(II) and iron(III) states. This redox activity is crucial for its role as a catalyst and in biological systems. The molecular targets and pathways involved include interactions with enzymes and proteins that require iron as a cofactor, as well as participation in electron transfer processes.
相似化合物的比较
Iron(II) icosanoate can be compared with other iron(II) carboxylates, such as iron(II) acetate and iron(II) oxalate. While these compounds share similar redox properties, this compound is unique due to its long-chain fatty acid ligand, which imparts different solubility and reactivity characteristics. Similar compounds include:
Iron(II) acetate: Commonly used in catalysis and as a precursor for other iron compounds.
Iron(II) oxalate: Used in the synthesis of iron oxides and as a reducing agent.
This compound’s long-chain fatty acid ligand makes it particularly interesting for applications requiring hydrophobic properties and interactions with lipid membranes.
属性
分子式 |
C40H78FeO4 |
|---|---|
分子量 |
678.9 g/mol |
IUPAC 名称 |
icosanoate;iron(2+) |
InChI |
InChI=1S/2C20H40O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI 键 |
PVZOTXOEUOCVPV-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



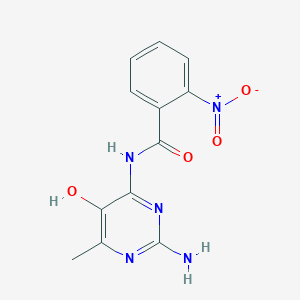

![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)

